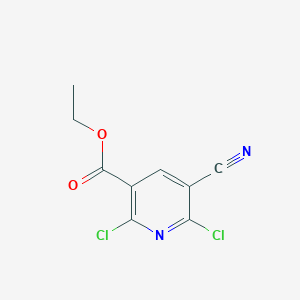

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate

CAS No.: 919354-52-2

Cat. No.: VC2708795

Molecular Formula: C9H6Cl2N2O2

Molecular Weight: 245.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919354-52-2 |

|---|---|

| Molecular Formula | C9H6Cl2N2O2 |

| Molecular Weight | 245.06 g/mol |

| IUPAC Name | ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)6-3-5(4-12)7(10)13-8(6)11/h3H,2H2,1H3 |

| Standard InChI Key | UDWGETXHCFVFDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)Cl |

Introduction

Physical and Chemical Properties

Molecular Structure

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate belongs to the class of substituted pyridines, featuring multiple functional groups that contribute to its chemical versatility. The compound has a molecular formula of C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol . Its structure can be represented using various notations, including:

The pyridine core contains three nitrogen atoms and is substituted with an ethyl carboxylate group that enhances solubility in organic solvents. The presence of two chlorine atoms at positions 2 and 6 provides reactive sites for nucleophilic aromatic substitution reactions, while the cyano group at position 5 introduces additional reactivity and can undergo various transformations.

Physical Properties

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate appears as an off-white solid with specific physical properties that facilitate its handling and use in laboratory settings. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate

The LogP value of 2.43678 indicates moderate lipophilicity, suggesting potentially good membrane permeability, which can be beneficial for biological applications. The compound's stability at ambient temperature simplifies storage requirements, making it convenient for laboratory use and commercial distribution .

Chemical Properties

The chemical reactivity of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is largely determined by its functional groups and the electron-deficient nature of the pyridine ring. The presence of multiple electron-withdrawing groups (cyano, carboxylate, and chlorine) on the pyridine ring enhances the electrophilicity of the compound, making it particularly reactive toward nucleophiles.

Synthesis and Characterization

Characterization Techniques

The characterization of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate typically involves a combination of spectroscopic and analytical techniques to confirm its structure and purity. Based on the characterization methods used for similar compounds, the following techniques are likely employed:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structure elucidation. The 1H NMR spectrum would show signals for the ethyl group protons (triplet for CH3 and quartet for CH2) and the aromatic proton at position 4 of the pyridine ring. The 13C NMR spectrum would provide information about the carbon framework, including characteristic signals for the carbonyl, cyano, and pyridine carbons .

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. For cyanopyridine derivatives, these typically include absorption bands around 2210 cm-1 for the cyano group and around 1730 cm-1 for the carbonyl group of the ester .

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern. The presence of two chlorine atoms would produce a characteristic isotope pattern due to the natural abundance of 35Cl and 37Cl isotopes .

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to assess the purity of the compound, which is reported to be available at purities of 97% or 98% .

Applications and Research Significance

Role in Organic Synthesis

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate serves as a versatile building block in organic synthesis due to its multiple functional groups that provide various possibilities for chemical transformations. The compound's reactivity is largely determined by its electron-deficient pyridine core and the presence of reactive functional groups.

The study highlighted that specific derivatives were more potent against the HePG2 cell line (IC50 = 8.02 ± 0.38 and 6.95 ± 0.34 μM) than the reference compound 5-FU (IC50 = 9.42 ± 0.46 μM) . Additionally, one compound was more potent against HCT-116 (IC50 = 7.15 ± 0.35 μM) than 5-FU (IC50 = 8.01 ± 0.39 μM) .

Further research described in search result focused on cyanopyridones and their evaluation for cytotoxicity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. Some compounds demonstrated remarkable antiproliferative activities, with IC50 values as low as 1.39 μM against the MCF-7 cell line and 2.68 μM against the HepG2 cell line .

Table 2: Comparative Antiproliferative Activity of Selected Cyanopyridine Derivatives

Current Research Trends and Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume